3-(4-氟-1-氧代-2,3-二氢-1H-异吲哚-2-基)哌啶-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

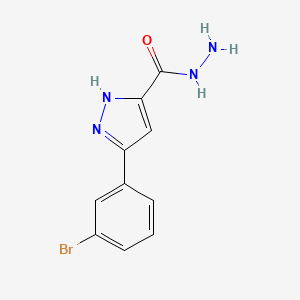

“3-(4-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione” is a chemical compound with the molecular formula C13H11FN2O3 . It is also known by its synonyms Lenalidomide-F and 2,6-Piperidinedione .

Molecular Structure Analysis

The compound has a molecular weight of 262.24 g/mol . The InChI code is InChI=1S/C13H11FN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18) . The canonical SMILES representation is C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3F .Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 262.07537038 g/mol . The topological polar surface area is 66.5 Ų . The heavy atom count is 19 .科学研究应用

合成和除草活性

相关化合物的主要研究应用之一涉及其合成除草活性。衍生物的合成和评估,包括与“3-(4-氟-1-氧代-2,3-二氢-1H-异吲哚-2-基)哌啶-2,6-二酮”结构相关的衍生物,已显示出抑制原卟啉原氧化酶的潜力,原卟啉原氧化酶是植物叶绿素合成中的关键酶。这种抑制作用导致除草效果,证明了该化合物在农业科学中的效用。例如,由氟硝基苯酚前体合成的化合物显示出显着的除草活性,可与商品除草剂相媲美,突出了其在作物保护中的潜力,并具有针对棉花和玉米的特定安全性(Huang et al., 2005)。

晶体结构分析

已经研究了相关化合物的晶体结构以了解其分子构型和相互作用。例如,氟咪唑辛(一种与所讨论化合物在结构上相似的除草剂)的晶体结构分析揭示了分子相互作用和网络形成,这些相互作用和网络形成有助于其除草功效。这些研究提供了基于分子结构设计更有效的除草剂的见解(Park et al., 2015)。

抗组胺药和拮抗剂活性

对哌啶衍生物的药理学应用的研究,包括与“3-(4-氟-1-氧代-2,3-二氢-1H-异吲哚-2-基)哌啶-2,6-二酮”相似的衍生物,已确定了它们作为抗组胺药和血清素拮抗剂的潜力。这些化合物已被合成并评估了它们对 H1 拮抗剂的活性,而没有与多巴胺能活性相关的副作用,这表明它们在开发新的治疗剂中的潜力(Abou-Gharbia et al., 1995)。

抗精神病药活性

3-(1-取代-4-哌啶基)-1,2-苯并异恶唑的合成及其抗精神病药活性的评估证明了这些化合物在治疗精神疾病方面的潜力。该系列在攀爬小鼠试验中显示出显着的活性,表明它们可用作具有特定构型的抗精神病药,从而产生最大的效力(Strupczewski et al., 1985)。

抗抑郁药

对哌啶衍生物的进一步研究探索了它们作为抗抑郁药的潜力。具有取代哌啶部分的氟喹诺酮衍生物的合成和评估表明它们对易感菌株和多重耐药菌株具有抗菌活性,展示了这些化合物在医学研究中的多功能性(Huang et al., 2010)。

未来方向

The isoindoline-1,3-dione moiety, which is part of this compound, is of interest to many teams seeking biologically active compounds as candidates for new drugs . It has been proven that the phthalimide ring does not cause the side effects characteristic of glutarimide derivatives, and phthalimides are the basis of many products with proven biological activity, including analgesics, anti-inflammatories, and cholinesterases inhibitors used in Alzheimer’s disease . This suggests potential future directions for research and development involving this compound.

作用机制

Target of Action

The primary target of 3-(4-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione, also known as Lenalidomide , is the ubiquitin E3 ligase cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

Lenalidomide acts as a ligand for cereblon . It binds to this enzyme and induces it to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 . These transcription factors are critical for the development and function of many immune cells, including T cells and natural killer cells .

Biochemical Pathways

The degradation of IKZF1 and IKZF3 disrupts the normal functioning of immune cells, leading to pleiotropic antitumor effects . This includes both direct effects on tumor cells, such as inducing apoptosis, and indirect effects, such as inhibiting angiogenesis .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests it may have good bioavailability

Result of Action

The result of Lenalidomide’s action is a reduction in tumor growth . It is used in the treatment of multiple myeloma and 5q-deletion associated myelodysplastic syndrome (del(5q)-MDS) .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione' involves the reaction of 4-fluoro-1,2-dihydro-1-oxoisoquinoline-3-carboxylic acid with piperidine-2,6-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to hydrogenation using a palladium catalyst to yield the final product.", "Starting Materials": [ "4-fluoro-1,2-dihydro-1-oxoisoquinoline-3-carboxylic acid", "piperidine-2,6-dione", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "palladium catalyst" ], "Reaction": [ "Step 1: 4-fluoro-1,2-dihydro-1-oxoisoquinoline-3-carboxylic acid is dissolved in a suitable solvent such as dichloromethane.", "Step 2: To the solution, piperidine-2,6-dione is added along with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.", "Step 3: The reaction mixture is stirred at room temperature for several hours until completion.", "Step 4: The resulting intermediate is purified by column chromatography to obtain the desired product.", "Step 5: The final product is obtained by subjecting the intermediate to hydrogenation using a palladium catalyst." ] } | |

CAS 编号 |

2359705-88-5 |

产品名称 |

3-(4-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione |

分子式 |

C13H11FN2O3 |

分子量 |

262.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。